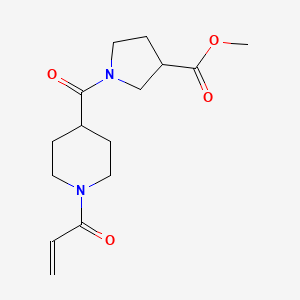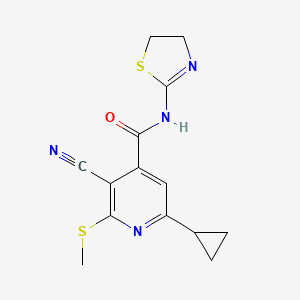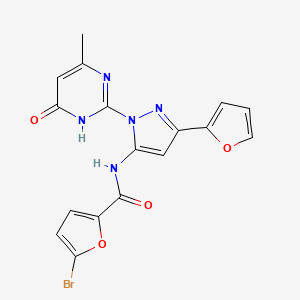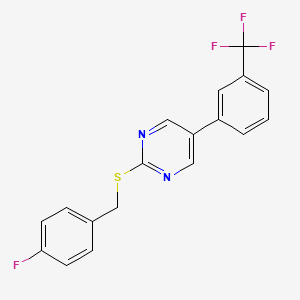
N-(2,4-difluorophenyl)-6-(isopropylsulfonyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-6-(isopropylsulfonyl)nicotinamide, also known as Compound-1, is a selective inhibitor of the protein kinase B-Raf. This compound has gained significant interest in the scientific community due to its potential therapeutic applications in the treatment of various types of cancer.
Wirkmechanismus
Target of Action
The compound N-(2,4-difluorophenyl)-6-(isopropylsulfonyl)nicotinamide has several potential targets, including mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .
Mode of Action
The compound interacts with its targets, leading to the inhibition of their activities . This inhibition disrupts the normal functioning of the cells, leading to various changes such as the prevention of cell proliferation and induction of cell death .
Biochemical Pathways
The compound affects several biochemical pathways associated with its targets . For instance, the inhibition of mTOR can affect the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth . Similarly, the inhibition of EGFR can disrupt the MAPK/ERK pathway, leading to the prevention of cell proliferation .
Pharmacokinetics
The compound’s solubility in water is less than 005 mg/l at 25 °C , suggesting that it may have low bioavailability
Result of Action
The compound’s action results in the inhibition of cell proliferation and the induction of cell death . This is due to the disruption of crucial cellular processes controlled by its targets . The compound has shown selective antiproliferative and cytotoxic preferences for certain types of cancer cells, including NSCLC, leukemia, melanoma, and renal cancer .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s stability in air is up to its melting point . Additionally, its solubility in water suggests that it may be less effective in aqueous environments
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2,4-difluorophenyl)-6-(isopropylsulfonyl)nicotinamide is its selectivity for B-Raf, which reduces the potential for off-target effects. The compound is also relatively stable and can be easily synthesized in large quantities. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the development of N-(2,4-difluorophenyl)-6-(isopropylsulfonyl)nicotinamide as a cancer therapy. One direction is the optimization of the compound's pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Another direction is the development of combination therapies that incorporate this compound with other chemotherapeutic agents to enhance its efficacy. Additionally, further studies are needed to investigate the potential of this compound in the treatment of other types of cancer.
Synthesemethoden
The synthesis of N-(2,4-difluorophenyl)-6-(isopropylsulfonyl)nicotinamide involves the reaction of 2,4-difluoro-5-nitrobenzoic acid with isopropylsulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 6-aminonicotinamide to give the final product. The purity of the compound can be increased through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-6-(isopropylsulfonyl)nicotinamide has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer, including melanoma, colorectal cancer, and thyroid cancer. The compound has been shown to selectively inhibit the protein kinase B-Raf, which is a key component of the MAPK/ERK signaling pathway that is frequently dysregulated in cancer. Inhibition of this pathway can lead to the induction of apoptosis and the suppression of tumor growth.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-6-propan-2-ylsulfonylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-9(2)23(21,22)14-6-3-10(8-18-14)15(20)19-13-5-4-11(16)7-12(13)17/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPZXUXCUDCYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Difluoromethoxy)phenyl]-5-methylaniline](/img/structure/B2903694.png)


![[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylurea](/img/structure/B2903697.png)


![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2903704.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2903706.png)


![3-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2903713.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2903717.png)